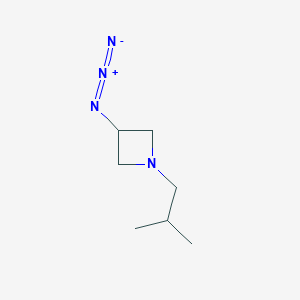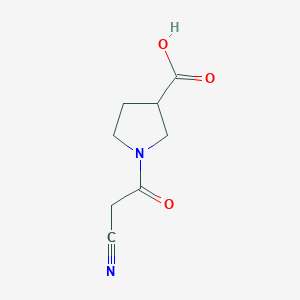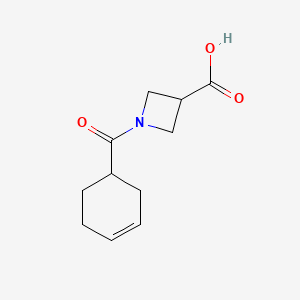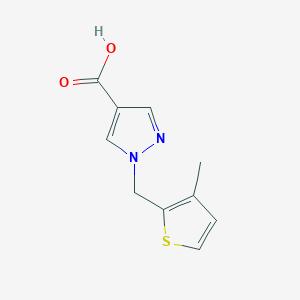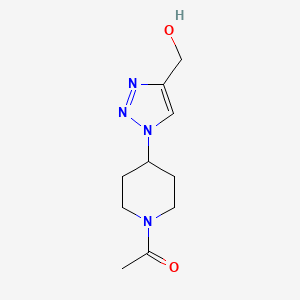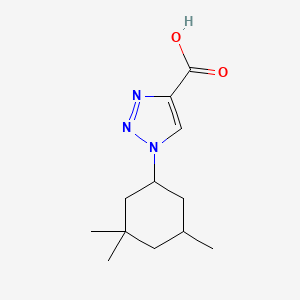
1-(3,3,5-trimethylcyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid
Vue d'ensemble
Description
The compound “1-(3,3,5-trimethylcyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also contains a carboxylic acid group (-COOH), which is a common functional group in organic chemistry. The 3,3,5-trimethylcyclohexyl part of the molecule suggests a cyclohexane ring (a six-membered ring of carbon atoms) with three methyl groups (-CH3) attached .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the triazole ring and the carboxylic acid group. Triazoles are generally stable but can participate in reactions with electrophiles or acids. The carboxylic acid group can participate in a variety of reactions, including esterification and amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar carboxylic acid group could influence its solubility in water or other polar solvents .Applications De Recherche Scientifique
Synthesis and Medicinal Chemistry
1-(3,3,5-trimethylcyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid and its derivatives have notable implications in the field of medicinal chemistry, especially for the synthesis of peptidomimetics and biologically active compounds. The triazole scaffold, a core element in these compounds, is leveraged for its versatility in creating structurally diverse and biologically potent molecules. Ruthenium-catalyzed synthesis has been developed to overcome challenges related to the Dimroth rearrangement, facilitating the preparation of amino acid derivatives for peptidomimetic applications. These advancements have led to the development of triazole-containing compounds with significant biological activities, including HSP90 inhibitors demonstrating potent in vitro efficacy (Ferrini et al., 2015).
Heterocyclic Chemistry and Drug Discovery
Heterocyclic compounds, including 1,2,4-triazoles, are foundational in drug discovery, owing to their broad spectrum of biological activities. Synthesis strategies for triazole derivatives emphasize their role in generating new molecular entities for pharmaceutical applications. Recent methodologies have enabled the synthesis of 1,2,4-triazolo[1,5-a]pyridines through a one-pot pseudo-three-component reaction, highlighting the efficiency and versatility of triazoles in constructing complex heterocyclic systems (Shokoohian et al., 2019).
Pharmacological Applications
The pharmacological landscape benefits significantly from the triazole core, as evidenced by numerous studies focusing on the synthesis of triazole derivatives for potential therapeutic uses. Triazoles have been synthesized for their anti-inflammatory and analgesic properties, demonstrating the chemical's versatility in addressing various therapeutic targets (Odin & Onojah, 2015). The broad range of biological activities associated with triazole derivatives underlines their significance in medicinal chemistry and drug development efforts.
Chemical Synthesis and Green Chemistry
In addition to medicinal chemistry, triazole derivatives have been the focus of research aimed at improving synthetic methodologies, including green chemistry principles. The regioselective synthesis of triazoles, utilizing environmentally benign conditions, highlights ongoing efforts to enhance efficiency and sustainability in chemical synthesis. Such advancements not only contribute to the diversification of triazole chemistry but also align with broader objectives of reducing environmental impact and optimizing resource use in chemical manufacturing processes (Castanedo et al., 2011).
Mécanisme D'action
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its specific molecular targets in the body. If it’s intended to be a reagent in a chemical reaction, its mechanism would depend on the specifics of that reaction .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(3,3,5-trimethylcyclohexyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-8-4-9(6-12(2,3)5-8)15-7-10(11(16)17)13-14-15/h7-9H,4-6H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGHSOBBYYSPKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)N2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







